molecular formula C16H21NO3 B6910567 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide

Cat. No.: B6910567
M. Wt: 275.34 g/mol
InChI Key: IJCLODWNXYNBLR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring and a cyclopropane carboxamide group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-17(15(18)16(2)8-9-16)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCLODWNXYNBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Alkylation: The benzodioxin intermediate is then alkylated with an appropriate alkyl halide to introduce the 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group.

    Cyclopropanation: The alkylated benzodioxin is subjected to cyclopropanation using diazomethane or a similar reagent to form the cyclopropane ring.

    Amidation: Finally, the cyclopropane intermediate is reacted with ethylamine and a carboxylating agent to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine
  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

Comparison:

  • Structural Differences: While these compounds share the benzodioxin ring, they differ in the nature of the substituents attached to the ring and the cyclopropane carboxamide group.
  • Unique Properties: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties.

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